3-Fluorocinnamic acid

Description

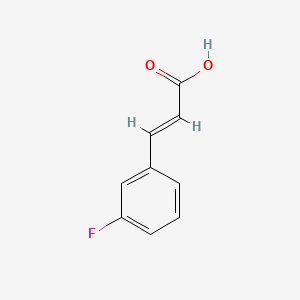

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSIUKMGSDOSTI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276012 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20595-30-6, 458-46-8 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20595-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 458-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-m-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorination in Cinnamic Acid Scaffolds

An In-depth Technical Guide to 3-Fluorocinnamic Acid: Properties, Synthesis, and Applications

Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry, prized for their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core structure—a phenyl ring attached to an acrylic acid moiety—provides a robust scaffold for synthetic modification. A key strategy in modern drug discovery is the introduction of fluorine atoms to modulate a molecule's physicochemical and pharmacological profile.[4] Fluorination can significantly enhance metabolic stability, improve membrane permeability, and alter binding affinity to biological targets.[4]

This guide focuses on trans-3-Fluorocinnamic acid, a fluorinated analog of cinnamic acid. While direct biological data on this specific isomer is limited, its importance lies in its utility as a versatile chemical building block.[5] Understanding its fundamental properties is crucial for researchers and drug development professionals aiming to leverage its unique characteristics for the synthesis of novel therapeutic agents and advanced materials. This document provides a comprehensive overview of its physicochemical properties, detailed synthetic and purification protocols, spectral data, and essential safety guidelines, grounded in established scientific principles.

Section 1: Core Physicochemical Properties

The introduction of a fluorine atom at the meta-position of the phenyl ring subtly alters the electronic and physical properties of the cinnamic acid backbone. These properties are essential for predicting its behavior in reaction mixtures, biological assays, and formulation studies.

Structural and Physical Data

Quantitative data for trans-3-Fluorocinnamic acid is summarized below. For context, values for the parent compound, trans-Cinnamic acid, are included where available.

| Property | Value (trans-3-Fluorocinnamic acid) | Value (trans-Cinnamic acid) | Reference(s) |

| CAS Number | 20595-30-6 | 140-10-3 | [6][7] |

| Molecular Formula | C₉H₇FO₂ | C₉H₈O₂ | [6][7] |

| Molecular Weight | 166.15 g/mol | 148.16 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid | White crystalline compound | [7][8] |

| Melting Point | 162-164 °C | 133 °C | [7][8][9] |

| Boiling Point | ~290 °C (estimate) | 300 °C | [7][8] |

| Density | ~1.22 - 1.34 g/cm³ (estimate) | 1.2475 g/cm³ | [7][8][10] |

| pKa | 4.29 ± 0.10 (Predicted) | 4.44 | [7][8][11] |

| Solubility | --- | Slightly soluble in water; freely soluble in many organic solvents. | [7] |

Section 2: Synthesis of trans-3-Fluorocinnamic Acid

The most common and reliable method for synthesizing trans-cinnamic acids is the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with malonic acid. This method is favored for its high yield and stereoselectivity for the trans isomer.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of trans-3-Fluorocinnamic acid from 3-fluorobenzaldehyde.

Caption: Knoevenagel condensation workflow for synthesizing trans-3-Fluorocinnamic acid.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[13] The causality behind the choice of reagents is critical: pyridine acts as the base to deprotonate malonic acid, forming the nucleophilic enolate, while a catalytic amount of piperidine accelerates the condensation step. Ethanol serves as a suitable solvent that dissolves the reactants and facilitates heating to reflux.

Materials:

-

3-Fluorobenzaldehyde (40 g)

-

Malonic Acid (47 g)

-

Ethanol (150 ml)

-

Pyridine (10 g)

-

Piperidine (5 g)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-fluorobenzaldehyde (40 g) and malonic acid (47 g).

-

Solvent and Catalyst Addition: Add the ethanolic solution (150 ml) containing pyridine (10 g) and piperidine (5 g) to the flask.

-

Reflux: Heat the mixture to reflux with constant stirring. Maintain reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After 8 hours, remove the heat source and allow the mixture to cool to room temperature, then chill in an ice bath.

-

Workup: Add 300 ml of cold deionized water to the chilled mixture. The product, trans-3-fluorocinnamic acid, will precipitate as a crystalline solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water to remove any residual pyridine and unreacted malonic acid. Dry the product. The reported yield for this method is high, around 84%.[13] For enhanced purity, recrystallization can be performed (see Section 3).

Section 3: Purification and Characterization

Achieving high purity is essential for the use of this compound in subsequent synthetic steps or biological assays.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product obtained from synthesis. The choice of solvent is paramount; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recommended Solvents:

-

Water: Effective for removing polar impurities.[6]

-

Aqueous Ethanol (e.g., 95% Ethanol): A versatile solvent system that can be tailored to optimize recovery and purity.

General Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent (e.g., boiling 95% ethanol).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize product precipitation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Analytical Characterization: Spectral Data

Structural confirmation and purity assessment are typically performed using a combination of spectroscopic techniques.[14]

| Technique | Solvent | Characteristic Peaks / Signals |

| ¹H NMR | CDCl₃ & DMSO-d₆ | Signals expected in the aromatic region (~7.0-7.8 ppm), two distinct doublets for the alkene protons (~6.5 and ~7.6 ppm), and a broad singlet for the carboxylic acid proton (>11 ppm).[15][16] |

| ¹³C NMR | CDCl₃ & DMSO-d₆ | Signals expected for the carbonyl carbon (~167-170 ppm), alkene carbons, and aromatic carbons. The carbon directly bonded to fluorine will show a characteristic large C-F coupling constant.[17][18] |

| IR Spectroscopy | KBr Disc / ATR | A broad O-H stretch from the carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch (~1680–1700 cm⁻¹), a C=C alkene stretch (~1620-1640 cm⁻¹), and C-F bond vibrations.[16] |

Note: Full spectra for trans-3-Fluorocinnamic acid are publicly available for reference in databases such as SpectraBase.[14]

Section 4: Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key functional regions: the carboxylic acid, the alkene double bond, and the fluorinated aromatic ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification (e.g., Fischer esterification) and amidation to produce a library of derivatives with potentially enhanced biological activity or altered pharmacokinetic properties.[19]

-

Alkene Double Bond: The double bond can be subjected to reactions like hydrogenation to yield 3-fluorophenylpropanoic acid or epoxidation.

-

Fluorinated Phenyl Ring: The electron-withdrawing fluorine atom deactivates the ring towards electrophilic aromatic substitution but can direct incoming groups. More importantly, the C-F bond is extremely stable, which is a key feature for its application in drug design. This stability can block sites of oxidative metabolism, thereby increasing the metabolic half-life of a drug candidate.[4]

The primary application of this compound is as an intermediate in organic synthesis.[8] Its derivatives are explored for various therapeutic targets, building on the known pharmacological potential of the broader cinnamic acid class.[1][3] For instance, related difluorocinnamic acids are used to synthesize potent 5-HT₃ antagonists for use in anticancer treatments.[20] The presence of fluorine makes it an attractive scaffold for developing agents with improved CNS penetration and bioavailability.

Section 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

Hazard Identification:

-

Pictograms: GHS06 (Skull and crossbones)

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved respirator (e.g., N95 dust mask).

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. mdpi.com [mdpi.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 20595-30-6 | FF36874 | Biosynth [biosynth.com]

- 7. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 8. 20595-30-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | 458-46-8 [chemnet.com]

- 11. Milk Composition Database: Showing metabocard for trans-Cinnamic acid (BMDB0000930) [mcdb.ca]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. sysrevpharm.org [sysrevpharm.org]

- 14. spectrabase.com [spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. rsc.org [rsc.org]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. ossila.com [ossila.com]

A Senior Application Scientist's Guide to 3-Fluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. 3-Fluorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, stands as a versatile building block and a subject of significant research interest. The presence of a fluorine atom at the meta position of the phenyl ring imparts unique electronic characteristics that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of derivative compounds.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical identity, physicochemical properties, established synthetic protocols, and explore its burgeoning applications as a precursor in the design of novel therapeutic agents.

Chemical Identity and Structure

This compound is systematically known as (2E)-3-(3-fluorophenyl)prop-2-enoic acid. The trans isomer is the more common and stable form.

-

CAS Number : The primary CAS Registry Number for the trans isomer of this compound is 20595-30-6 .[1] Another CAS number, 458-46-8 , is also associated with this compound.[2][3][4]

-

Molecular Formula : C₉H₇FO₂[1]

-

Molecular Weight : 166.15 g/mol [1]

-

Chemical Structure :

Caption: Chemical structure of trans-3-Fluorocinnamic acid.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays.

| Property | Value | Source(s) |

| Physical State | White crystalline solid | |

| Melting Point | 162-164 °C | |

| Boiling Point | 289 °C at 760 mmHg | [4] |

| Solubility | Limited solubility in water, more soluble in organic solvents like ethanol, benzene, and dichloromethane. | [5] |

| Density | 1.34 g/cm³ | [4] |

| Flash Point | 128.6 °C | [4] |

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, FTIR, and Raman spectra are available for trans-3-Fluorocinnamic acid, providing the necessary tools for its identification and characterization.[6][7][8]

Synthesis Protocol: Knoevenagel Condensation

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation.[9][10] This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base.

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

A representative experimental procedure is as follows:[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluorobenzaldehyde (40 g), malonic acid (47 g), and an ethanolic solution (150 ml) containing pyridine (10 g) and piperidine (5 g).

-

Reaction Execution: Heat the mixture to reflux with constant stirring for 8 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and add water (300 ml). The crystalline product, trans-3-fluorocinnamic acid, will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and dry to yield the final product.

Mechanism of the Knoevenagel Condensation:

The reaction proceeds through a well-established mechanism:[9][10]

-

Deprotonation: The basic catalyst (piperidine/pyridine) deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-fluorobenzaldehyde, forming a tetrahedral intermediate.

-

Dehydration and Decarboxylation: Subsequent proton transfer and elimination of a water molecule lead to the formation of a double bond. Under the reaction conditions, decarboxylation of the malonic acid derivative occurs to yield the α,β-unsaturated carboxylic acid.

Applications in Drug Development

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[12][13][14] The introduction of a fluorine atom, as in this compound, can enhance these properties through various mechanisms.

Role as a Scaffold in Oncology:

Derivatives of cinnamic acid have been investigated as inhibitors of oncogenic protein kinases.[15][16][17] These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer. The cinnamoyl scaffold can be modified to design inhibitors that target the ATP-binding site of these kinases. The fluorine atom in this compound can improve binding affinity and selectivity through favorable electrostatic interactions and by altering the electronic nature of the aromatic ring.

Caption: Inhibition of a generic oncogenic signaling pathway by a this compound derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements : May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements : Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Personal Protective Equipment (PPE) : A dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves are recommended.

Conclusion

This compound is a valuable and versatile chemical entity with a well-defined profile. Its straightforward synthesis, coupled with the unique properties imparted by the fluorine substituent, makes it an attractive starting material for the development of novel compounds in the pharmaceutical and material science industries. The insights and protocols provided in this guide are intended to facilitate further research and innovation utilizing this promising fluorinated building block.

References

- 1. This compound | 20595-30-6 | FF36874 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. marketpublishers.com [marketpublishers.com]

- 4. This compound | 458-46-8 [chemnet.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

- 12. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamscience.com [benthamscience.com]

3-Fluorocinnamic acid molecular weight and formula

An In-depth Technical Guide to 3-Fluorocinnamic Acid: Core Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a pivotal building block in medicinal chemistry and materials science. As a derivative of cinnamic acid, a naturally occurring compound known for a wide spectrum of biological activities, this compound provides a chemically tractable scaffold for developing novel therapeutic agents.[1] The strategic placement of a fluorine atom on the phenyl ring significantly modulates the molecule's physicochemical properties. This modification is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2]

This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the core molecular properties of this compound, a validated laboratory-scale synthesis protocol with mechanistic insights, and the strategic rationale for its application in modern drug discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and biological assays. The key identifiers and properties for trans-3-Fluorocinnamic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇FO₂ | [3][4][5][6] |

| Molecular Weight | 166.15 g/mol | [3][4][5][6][7] |

| IUPAC Name | (2E)-3-(3-fluorophenyl)prop-2-enoic acid | [8] |

| Synonyms | trans-3-Fluorocinnamic acid, m-Fluorocinnamic acid | [8] |

| CAS Number | 20595-30-6 (trans isomer) | [3][5][6][7][9] |

| Appearance | White to off-white crystalline solid | [10] |

| Melting Point | 162-164 °C | [7] |

| SMILES | O=C(/C=C/C1=CC=CC(F)=C1)O | [3][6] |

Molecular Structure and Visualization

The structure of this compound features an α,β-unsaturated carboxylic acid moiety attached to a phenyl ring, with a fluorine atom substituted at the meta (3-position). The alkene group predominantly exists in the trans (E) configuration, which is the thermodynamically more stable isomer.

Caption: 2D structure of trans-3-Fluorocinnamic acid.

Synthesis Protocol: Knoevenagel-Doebner Condensation

The most reliable and common method for synthesizing trans-3-Fluorocinnamic acid is a variation of the Knoevenagel condensation, followed by decarboxylation. This approach offers high yield and stereoselectivity for the desired trans isomer.[10]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of trans-3-Fluorocinnamic acid.

Step-by-Step Methodology

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-fluorobenzaldehyde (e.g., 40 g, 0.32 mol) and malonic acid (e.g., 47 g, 0.45 mol). Add ethanol (150 mL) as the solvent.

-

Catalyst Addition : To the stirred mixture, add pyridine (10 g) and a catalytic amount of piperidine (5 g).

-

Expert Insight : Pyridine acts as a weak base and solvent, while piperidine is a stronger basic catalyst. Piperidine facilitates the deprotonation of the acidic methylene protons of malonic acid to form a nucleophilic enolate, which is the key reactive intermediate.

-

-

Reflux : Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature with vigorous stirring for 8 hours.

-

Expert Insight : Heating provides the necessary activation energy for two sequential steps: the initial Knoevenagel condensation between the aldehyde and the malonic acid enolate, followed by the thermally induced decarboxylation of the resulting dicarboxylic acid intermediate. The trans isomer is the thermodynamically favored product and crystallizes preferentially.

-

-

Workup and Precipitation : After the reflux period, cool the reaction mixture in an ice bath. Slowly add cold water (300 mL) to the chilled mixture. The product, being sparingly soluble in the aqueous ethanol mixture, will precipitate out as a crystalline solid.

-

Isolation and Purification : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual pyridine, piperidine hydrochloride, and unreacted malonic acid.

-

Drying : Dry the purified solid product under vacuum to obtain trans-3-Fluorocinnamic acid. A typical yield for this procedure is over 80%.[10]

This self-validating protocol is designed for high purity and yield, as the final product crystallizes directly from the reaction mixture, minimizing the need for complex chromatographic purification.

Strategic Importance in Drug Discovery

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, and this compound is a valuable precursor for leveraging this strategy.[2] The fluorine atom at the meta-position imparts several advantageous properties that can be exploited in drug design.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life and oral bioavailability of a drug candidate.[2]

-

Modulation of Lipophilicity : Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and penetrate tissues, including the blood-brain barrier, which is crucial for developing CNS-active agents.[2]

-

Enhanced Binding Interactions : The high electronegativity of fluorine alters the electronic distribution of the phenyl ring. This can modify the pKa of the carboxylic acid group and create favorable dipole-dipole or hydrogen bond interactions with target proteins, potentially increasing binding affinity and selectivity.

Given the wide range of reported biological activities for cinnamic acid derivatives—including anticancer, antimicrobial, and anti-inflammatory properties—this compound serves as an ideal starting point for creating libraries of novel fluorinated compounds for screening and lead optimization.[1][11]

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. This compound | 20595-30-6 | FF36874 | Biosynth [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | 458-46-8 [chemnet.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

3-Fluorocinnamic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: 3-Fluorocinnamic acid is a halogenated aromatic carboxylic acid that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring imparts unique physicochemical properties, influencing its reactivity, metabolic stability, and biological activity. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development. This document is intended to serve as a valuable resource for researchers, chemists, and pharmaceutical scientists, offering both foundational knowledge and practical insights to facilitate its effective utilization in the laboratory.

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The introduction of fluorine into bioactive molecules is a well-established and powerful strategy in contemporary drug discovery. The unique properties of the fluorine atom—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and oral bioavailability by altering lipophilicity. This compound is an exemplary fluorinated building block that provides a scaffold for the synthesis of novel therapeutics with potentially enhanced efficacy and safety profiles.

Physicochemical Properties of trans-3-Fluorocinnamic Acid

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. This section details the key physical and chemical characteristics of the more stable trans isomer of this compound.

Structural and Molecular Data

| Property | Value | Source(s) |

| Chemical Structure | See Diagram 1 | |

| Molecular Formula | C₉H₇FO₂ | |

| Molecular Weight | 166.15 g/mol | |

| CAS Number | 20595-30-6 (trans isomer) | [1][2][3] |

| 458-46-8 (isomer unspecified) | [4][5][6] | |

| IUPAC Name | (E)-3-(3-fluorophenyl)prop-2-enoic acid | [4][5] |

| Canonical SMILES | C1=CC(=CC(=C1)C=CC(=O)O)F | |

| InChI | InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ |

Diagram 1: Chemical Structure of trans-3-Fluorocinnamic Acid

Caption: 2D structure of trans-3-Fluorocinnamic acid.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Off-white solid/crystalline powder | [7] |

| Melting Point | 162-164 °C | |

| Boiling Point | 289 °C at 760 mmHg | [4] |

| Solubility | Limited solubility in water; more soluble in organic solvents such as ethanol, benzene, and dichloromethane. | [8] |

| pKa | Not experimentally determined; predicted to be acidic. |

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Expected signals include those for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the vinyl protons of the acrylic acid moiety (with a large coupling constant characteristic of the trans configuration), and a broad singlet for the carboxylic acid proton. The spectrum is available from SpectraBase[9]. |

| ¹³C NMR | The spectrum will show distinct resonances for the carboxyl carbon, the two vinyl carbons, and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to coupling with the fluorine atom (C-F coupling). The spectrum is available from SpectraBase[10]. |

| IR Spectroscopy | The infrared spectrum provides valuable information about the functional groups present. Key absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-F stretching vibrations. The interpretation is similar to that of cinnamic acid[12]. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (166.15 g/mol ). |

Synthesis and Reactivity

Synthesis

trans-3-Fluorocinnamic acid can be reliably synthesized via the Knoevenagel condensation of 3-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst, such as a mixture of pyridine and piperidine[13].

Diagram 2: Synthesis of trans-3-Fluorocinnamic Acid via Knoevenagel Condensation

Caption: Synthetic scheme for trans-3-Fluorocinnamic acid.

Reactivity

The chemical reactivity of this compound is governed by its three principal functional components: the carboxylic acid group, the α,β-unsaturated double bond, and the fluorinated phenyl ring[14].

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, including esterification, amidation, and reduction to the corresponding alcohol.

-

Alkene Double Bond: The conjugated double bond is susceptible to addition reactions, such as hydrogenation to form 3-(3-fluorophenyl)propanoic acid, and can also participate in cycloaddition reactions.

-

Fluorinated Phenyl Ring: The fluorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution, though the reaction conditions would need to be carefully controlled to avoid reactions at the other functional groups.

Experimental Protocols

General Handling and Storage

This compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant to the eyes, respiratory system, and skin[5]. Store the compound in a tightly sealed container in a cool, dry place.

Preparation of a Stock Solution

Objective: To prepare a stock solution of trans-3-Fluorocinnamic acid for use in biological assays or chemical reactions.

Materials:

-

trans-3-Fluorocinnamic acid

-

Dimethyl sulfoxide (DMSO) or ethanol

-

Vortex mixer

-

Calibrated analytical balance

-

Volumetric flask

Procedure:

-

Accurately weigh the desired amount of trans-3-Fluorocinnamic acid using an analytical balance.

-

Transfer the solid to a volumetric flask.

-

Add a portion of the chosen solvent (e.g., DMSO or ethanol) to the flask.

-

Gently swirl or vortex the mixture until the solid is completely dissolved. For related compounds like p-coumaric acid, solubilities are in the range of 10-20 mg/mL in these solvents[15].

-

Add the solvent to the flask up to the calibration mark.

-

Cap the flask and invert it several times to ensure a homogeneous solution.

-

Store the stock solution at an appropriate temperature, typically protected from light. For aqueous solutions, it is recommended to prepare them fresh.

Applications in Drug Development

trans-3-Fluorocinnamic acid is a valuable starting material for the synthesis of a wide range of biologically active molecules. The cinnamic acid scaffold itself is known to exhibit various pharmacological activities, and the introduction of the fluorine atom can be used to modulate these properties.

Diagram 3: Role of this compound as a Building Block in Drug Discovery

References

- 1. 20595-30-6|trans-3-Fluorocinnamic acid|BLD Pharm [bldpharm.com]

- 2. 20595-30-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 458-46-8 [chemnet.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. CAS:20595-30-6, 反式-3-氟肉桂酸-毕得医药 [bidepharm.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

A Senior Application Scientist's Guide to 3-Fluorocinnamic Acid Solubility in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluorocinnamic acid, a compound of interest in pharmaceutical and materials science research. While quantitative solubility data is often system-dependent, this document offers a robust theoretical framework, qualitative solubility profiles, and detailed experimental protocols to empower researchers in drug development and other scientific disciplines to effectively utilize this compound. The guide delves into the physicochemical properties of this compound, the thermodynamic principles governing its dissolution, and practical methodologies for determining its solubility in a range of common laboratory solvents.

Introduction: The Critical Role of Solubility

In the realms of drug discovery, formulation development, and materials science, understanding the solubility of a compound is a cornerstone of successful research and development. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, dictates a molecule's bioavailability, its suitability for various analytical techniques, and its processability in manufacturing. For a molecule like this compound, which possesses both aromatic and carboxylic acid functionalities, its interaction with different solvents is a nuanced interplay of intermolecular forces. This guide aims to provide both the foundational knowledge and the practical tools necessary to navigate the solubility landscape of this compound.

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting and explaining its solubility. Key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₇FO₂ | [1][2] |

| Molecular Weight | 166.15 g/mol | [1][2] |

| Melting Point | 162-164 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| pKa (Predicted) | ~4.3 | |

| logP (Predicted) | ~2.1 |

Theoretical Framework: The Science of Dissolution

The dissolution of a crystalline solid like this compound is a thermodynamically driven process governed by the Gibbs free energy change (ΔG) of the system.[3] The overall process can be conceptualized as two main steps:

-

Lattice Energy (ΔH_lattice): The energy required to overcome the intermolecular forces holding the crystal lattice together. This is an endothermic process.

-

Solvation Energy (ΔH_solvation): The energy released when the solute molecules are surrounded and stabilized by solvent molecules. This is an exothermic process.

The overall enthalpy of solution (ΔH_solution) is the sum of these two enthalpies. The spontaneity of dissolution is also influenced by the change in entropy (ΔS), which is the measure of disorder in the system. The dissolution of a solid into a liquid typically leads to an increase in entropy.

The solubility of this compound is dictated by the interplay of these thermodynamic factors and the nature of the intermolecular forces between the solute and the solvent.

Caption: Thermodynamic equilibrium of dissolution.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a useful heuristic for predicting solubility. It is rooted in the principle that substances with similar intermolecular forces are more likely to be miscible.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents are capable of hydrogen bonding and strong dipole-dipole interactions. The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor. However, the nonpolar phenyl ring and the fluorinated aromatic ring contribute to hydrophobicity, which limits its solubility in highly polar solvents like water. The presence of a halogen, like fluorine, can also influence electronic properties and crystal packing, further affecting solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but do not have hydrogen bond-donating capabilities. They can interact with the polar carboxylic acid group through dipole-dipole interactions. The nonpolar regions of these solvents can also interact favorably with the aromatic ring of this compound, often leading to better solubility compared to polar protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily engage in weak van der Waals forces (London dispersion forces). While the aromatic ring of this compound can interact with aromatic solvents like toluene through π-π stacking, the highly polar carboxylic acid group is poorly solvated, leading to low solubility in nonpolar solvents.

Caption: Solute-solvent interaction overview.

Qualitative Solubility Profile of this compound

Based on the principles outlined above and the known behavior of similar aromatic carboxylic acids, a qualitative solubility profile for this compound can be predicted. It is crucial to note that these are general guidelines, and experimental determination is essential for precise applications.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The hydrophobic phenyl ring counteracts the hydrophilic carboxylic acid group. |

| Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the phenyl ring, while the hydroxyl groups form hydrogen bonds with the carboxylic acid. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble to Very Soluble | Good balance of polarity to solvate the carboxylic acid and nonpolar character to interact with the phenyl ring. |

| Dichloromethane (DCM) | Moderately Soluble | Can engage in dipole-dipole interactions, but less polar than acetone or ethyl acetate. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Nonpolar | Toluene | Slightly Soluble | π-π stacking between the aromatic rings can contribute to some solubility. |

| Hexane, Heptane | Insoluble | The highly polar carboxylic acid group is not effectively solvated. | |

| Aqueous Basic | 5% Sodium Hydroxide | Soluble | The carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate salt. |

| Aqueous Acidic | 5% Hydrochloric Acid | Insoluble | The carboxylic acid remains protonated, and its limited water solubility is maintained. |

Experimental Determination of Solubility: A Practical Guide

For research and development, particularly in regulated industries, experimentally determined solubility data is non-negotiable. The following are standard protocols for determining the equilibrium solubility of a compound like this compound.

The Equilibrium Solubility (Shake-Flask) Method

This is the gold standard method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled incubator is ideal.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Self-Validating System:

-

Mass Balance: Weigh the remaining undissolved solid to confirm that an excess was present throughout the experiment.

-

Time to Equilibrium: Analyze samples at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has reached a plateau, confirming equilibrium.

Caption: Workflow for the Equilibrium Solubility Method.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, HTS methods can provide rapid, albeit less precise, solubility data.

Example: Miniaturized Shake-Flask in 96-Well Plates

This method adapts the equilibrium solubility protocol to a 96-well plate format, allowing for the simultaneous testing of multiple solvents and conditions. Quantification is often performed using UV-Vis spectroscopy in a plate reader after appropriate dilution.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE).[1][4]

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Toxic if swallowed.[1][4]

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[4]

-

Personal Protective Equipment: Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. A dust mask or respirator should be used when handling larger quantities of the powder.[1]

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent. While it exhibits limited solubility in water, its solubility is significantly enhanced in polar aprotic and alcoholic solvents. This guide has provided a theoretical foundation for understanding these behaviors, a qualitative solubility profile, and robust experimental protocols for quantitative determination. By leveraging this information, researchers and drug development professionals can make informed decisions regarding solvent selection, formulation strategies, and experimental design, ultimately accelerating their scientific endeavors.

References

Spectroscopic Data of trans-3-Fluorocinnamic Acid: A Technical Guide

This guide provides an in-depth analysis of the key spectroscopic data for trans-3-fluorocinnamic acid (CAS No: 20595-30-6), a valuable building block in pharmaceutical and materials science research.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This document moves beyond a simple data repository to explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights for researchers.

Molecular Structure and Spectroscopic Overview

trans-3-Fluorocinnamic acid is an organic compound featuring a carboxylic acid group, a trans-configured carbon-carbon double bond, and a fluorine atom at the meta-position of the phenyl ring. Each of these functional groups imparts a distinct and identifiable signature across various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.

-

Infrared (IR) Spectroscopy identifies the key functional groups through their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and provides structural information through analysis of fragmentation patterns.

The molecular structure and numbering scheme used for NMR assignments are depicted below.

Caption: Molecular structure of trans-3-fluorocinnamic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of organic molecules in solution. For 3-fluorocinnamic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous fingerprint.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The spectrum is characterized by signals in the aromatic, vinylic, and a highly deshielded carboxylic acid region.

Table 1: ¹H NMR Data for trans-3-Fluorocinnamic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~12.55 | br s | - | 1H, -COOH |

| ~7.63 | d | 16.0 | 1H, Hβ |

| ~7.54 | m | - | 1H, Ar-H |

| ~7.47 | m | - | 1H, Ar-H |

| ~7.26 | m | - | 2H, Ar-H |

| ~6.64 | d | 16.0 | 1H, Hα |

(Solvent: DMSO-d₆)

Interpretation:

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid appears as a broad singlet at a very downfield chemical shift (~12.55 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

-

Vinylic Protons (Hα and Hβ): The two protons on the double bond appear as distinct doublets. Hβ, attached to the carbon adjacent to the aromatic ring, is deshielded and appears at ~7.63 ppm. Hα, adjacent to the carbonyl group, appears further upfield at ~6.64 ppm. The large coupling constant of 16.0 Hz is definitive proof of a trans (E) configuration of the double bond.[2]

-

Aromatic Protons (Ar-H): The four protons on the fluorinated phenyl ring appear as a series of multiplets between 7.26 and 7.54 ppm. The meta-substitution pattern and the additional coupling to the ¹⁹F nucleus lead to a complex splitting pattern that is often difficult to resolve at lower field strengths.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. The presence of the electronegative fluorine atom introduces characteristic carbon-fluorine couplings (JCF), which are invaluable for assigning the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for trans-3-Fluorocinnamic Acid | Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz | Assignment | | :--- | :--- | :--- | :--- | | ~167.5 | - | C=O | | ~162.8 | d, ¹JCF ≈ 245 | C3' | | ~142.5 | d, ⁴JCF ≈ 3 | Cβ | | ~136.9 | d, ³JCF ≈ 8 | C1' | | ~131.2 | d, ³JCF ≈ 8 | C5' | | ~125.1 | s | C6' | | ~120.9 | d, ⁴JCF ≈ 3 | Cα | | ~117.0 | d, ²JCF ≈ 21 | C4' | | ~114.8 | d, ²JCF ≈ 22 | C2' | (Predicted based on data for trans-cinnamic acid and known substituent effects.[2][3] Solvent: DMSO-d₆)

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167.5 ppm.[2]

-

Vinylic Carbons (Cα and Cβ): Cβ is further downfield (~142.5 ppm) than Cα (~120.9 ppm) due to its direct attachment to the electron-withdrawing aromatic ring.

-

Aromatic Carbons: The carbon directly bonded to fluorine (C3') exhibits a very large one-bond coupling constant (¹JCF) of approximately 245 Hz and is highly deshielded. The other aromatic carbons show smaller two-, three-, or four-bond couplings, which aids in their definitive assignment.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique used to confirm the presence and electronic environment of fluorine in a molecule.[4]

Table 3: Predicted ¹⁹F NMR Data for trans-3-Fluorocinnamic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| -110 to -115 | m | Ar-F |

(Referenced to CFCl₃. The exact shift is solvent-dependent)

Interpretation: The chemical shift for a fluorine atom on an aromatic ring typically falls within the range of -100 to -120 ppm.[5][6] The signal for the single fluorine in this compound is expected to be a multiplet due to coupling with the ortho and para protons on the aromatic ring. This single peak provides unequivocal evidence of the fluorination of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The spectrum is dominated by absorptions from the carboxylic acid and the conjugated alkene system.

Table 4: Characteristic IR Absorption Bands for trans-3-Fluorocinnamic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |

| ~1685 | Strong | C=O stretch (Conjugated Carboxylic Acid) |

| ~1630 | Medium | C=C stretch (Alkene) |

| ~1580, ~1490 | Medium-Weak | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) & C-F stretch |

| ~980 | Strong | =C-H bend (trans-alkene, out-of-plane) |

(Predicted based on data for trans-cinnamic acid and general IR tables.[7][8][9])

Interpretation: The most telling feature is the extremely broad O-H stretching band from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[2] The strong C=O stretching absorption appears at a lower wavenumber (~1685 cm⁻¹) than a non-conjugated acid due to its conjugation with the C=C double bond. The sharp, strong band at ~980 cm⁻¹ is a key diagnostic peak for the trans configuration of the double bond. The C-F stretch is expected in the fingerprint region, often overlapping with the C-O stretch.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information from the fragmentation pattern of the molecule upon ionization. Electron Ionization (EI) is a common technique for this class of compounds.

Table 5: Key Fragment Ions in the EI Mass Spectrum of trans-3-Fluorocinnamic Acid

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 166 | Molecular Ion [M]⁺˙ | [C₉H₇FO₂]⁺˙ |

| 149 | [M - OH]⁺ | [C₉H₆FO]⁺ |

| 121 | [M - COOH]⁺ | [C₈H₆F]⁺ |

| 95 | [Fluorophenyl]⁺ | [C₆H₄F]⁺ |

Interpretation of Fragmentation: The fragmentation of trans-3-fluorocinnamic acid is initiated by the ionization of the molecule to form the molecular ion at m/z 166. This is consistent with its molecular weight.[1] The subsequent fragmentation pathway provides a logical roadmap of the molecule's constitution.

Caption: Plausible EI fragmentation pathway for trans-3-fluorocinnamic acid.

The primary fragmentation events, based on the established behavior of cinnamic acids,[10] involve the loss of radicals from the carboxylic acid group.

-

Loss of a hydroxyl radical (•OH) leads to the formation of an acylium ion at m/z 149.

-

Loss of the entire carboxyl radical (•COOH) results in the fluorostyrene radical cation at m/z 121.

-

This ion can further fragment by losing acetylene (C₂H₂) to yield the fluorophenyl cation at m/z 95, a common fragment for fluorinated benzene derivatives.

Experimental Protocols

To ensure data reproducibility and integrity, the following standardized protocols are recommended.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of trans-3-fluorocinnamic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~220 ppm and a longer relaxation delay (5 seconds) are recommended to ensure quantitative accuracy for all carbon signals.

-

¹⁹F NMR Acquisition: Use a proton-decoupled single-pulse experiment. A wide spectral width (~250 ppm) is recommended initially, centered around -120 ppm.

-

Data Processing: Apply an exponential window function, Fourier transform the FID, and perform phase and baseline corrections. Reference the ¹H and ¹³C spectra to the residual solvent signal. Reference the ¹⁹F spectrum to an external standard like CFCl₃.

Protocol 2: ATR-FTIR Data Acquisition

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid trans-3-fluorocinnamic acid powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The collected data is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: For Electron Ionization (EI), introduce the sample via a direct insertion probe. For Electrospray Ionization (ESI), infuse the solution directly into the source.

-

Mass Analysis: Acquire the spectrum over a mass range of m/z 50-300.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the observed masses and known chemical principles.

Safety and Handling

trans-3-Fluorocinnamic acid is classified as acutely toxic if swallowed and causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Use a dust mask or work in a well-ventilated fume hood to avoid inhaling the powder.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[5]

Conclusion

The spectroscopic profile of trans-3-fluorocinnamic acid is well-defined and serves as a reliable basis for its identification and characterization. The ¹H NMR spectrum confirms the trans-alkene geometry with a characteristic J-coupling of ~16 Hz. ¹³C and ¹⁹F NMR spectra provide definitive evidence of the fluorinated aromatic ring system through unique chemical shifts and C-F coupling patterns. Key IR absorptions validate the presence of the carboxylic acid and conjugated double bond, while mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. Together, these techniques provide a self-validating system for ensuring the structural integrity of this important chemical compound.

References

- 1. scbt.com [scbt.com]

- 2. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. trans-Cinnamic acid [webbook.nist.gov]

A Senior Application Scientist's Guide to the Research Applications of 3-Fluorocinnamic Acid

Abstract

3-Fluorocinnamic acid (3-FCA) is a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid. While its parent compound has been extensively studied, the strategic introduction of a fluorine atom at the meta position of the phenyl ring imparts unique physicochemical properties that unlock a diverse range of research applications. This technical guide provides an in-depth exploration of 3-FCA's potential, moving beyond its basic chemical identity to its functional roles in medicinal chemistry, enzyme modulation, and materials science. We will examine its utility as a versatile synthetic scaffold for drug discovery, its specific interactions with key enzymes like Phenylalanine Ammonia-Lyase (PAL), and its emerging role as a monomer for advanced polymers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of 3-FCA in their work.

Core Molecular Profile of this compound

A foundational understanding of 3-FCA's properties is essential before exploring its applications. The fluorine atom, despite its small size, exerts a powerful influence on the molecule's electronics and conformation due to its high electronegativity.

Chemical and Physical Properties

The key properties of trans-3-Fluorocinnamic acid are summarized below. The trans isomer is the most common and thermodynamically stable form.

| Property | Value | Reference(s) |

| CAS Number | 20595-30-6 | [1][2][3] |

| Molecular Formula | C₉H₇FO₂ | [1][4] |

| Molecular Weight | 166.15 g/mol | [1][2][4] |

| Melting Point | 162-164 °C | [2][5] |

| Appearance | White crystalline solid | - |

| Solubility | Slightly soluble in water, more soluble in organic solvents like ethanol. | [6] |

The fluorine atom's electron-withdrawing nature increases the acidity of the carboxylic acid group compared to unsubstituted cinnamic acid and can significantly alter non-covalent interactions, influencing crystal packing and protein-ligand binding.[7][8]

Synthesis Pathway: Knoevenagel-Doebner Condensation

A reliable and high-yield synthesis of trans-3-Fluorocinnamic acid is readily achieved via the Knoevenagel-Doebner condensation.[9] This method provides a straightforward route from commercially available starting materials.

Causality of Experimental Choice: This reaction is preferred for its operational simplicity and high stereoselectivity for the trans (E) isomer, which is crucial for most biological applications. The use of a pyridine/piperidine base mixture is key; pyridine acts as a weak base and solvent, while the more nucleophilic piperidine is the active catalyst that forms an intermediate iminium ion with the aldehyde, activating it for condensation with the malonic acid enolate.

Protocol 1: Synthesis of trans-3-Fluorocinnamic Acid

Objective: To synthesize trans-3-Fluorocinnamic acid from 3-fluorobenzaldehyde and malonic acid.

Materials:

-

3-Fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (for workup)

-

Standard reflux and filtration apparatus

Procedure:

-

In a round-bottom flask, combine 3-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3-4 volumes).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then chill in an ice bath.

-

Slowly acidify the mixture with cold dilute hydrochloric acid. A white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual pyridine and salts.

-

Dry the product under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity. The expected yield is typically over 80%.[9]

Applications in Medicinal Chemistry and Drug Discovery

The true potential of 3-FCA is realized when it is used as a molecular scaffold. Its structure is a privileged starting point for creating derivatives with diverse biological activities. The fluorine atom is a bioisostere for a hydrogen atom but provides a distinct electronic signature, often enhancing metabolic stability by blocking sites of oxidative metabolism and improving binding affinity through favorable electrostatic interactions.[2][6]

Scaffold for Antimicrobial and Anticancer Agents

The cinnamic acid framework is present in numerous natural products with established bioactivity.[5][10] Derivatization of the carboxylic acid group, typically into amides or esters, is a common and effective strategy for generating novel therapeutic candidates.[11][12]

-

Antimicrobial Potential: Cinnamic acid derivatives are known to possess antibacterial and antifungal properties.[9] The presence of an electron-withdrawing fluorine atom on the phenyl ring is predicted to enhance this activity.[5] For example, difluoromethyl cinnamoyl amides have shown selective activity against Mycobacterium smegmatis, suggesting potential as leads for new antitubercular drugs.[13]

-

Anticancer Potential: A vast body of research demonstrates the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers.[1][5][10] The mechanism often involves the induction of apoptosis or inhibition of key signaling proteins like matrix metalloproteinases (MMPs).[5] While specific IC₅₀ values for 3-FCA derivatives are not broadly published, related cinnamoyl hybrids have shown potent antiproliferative activity with IC₅₀ values in the low micromolar and even nanomolar range.[10]

The general workflow for exploring these applications is visualized below.

Caption: Workflow for discovery of bioactive 3-FCA derivatives.

Protocol 2: Screening 3-FCA Amide Derivatives for Antimicrobial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized 3-FCA amides against a target bacterial strain (e.g., Staphylococcus aureus).

Materials:

-

Library of 3-FCA amide derivatives, dissolved in DMSO.

-

S. aureus (e.g., ATCC 29213).

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Vancomycin or other appropriate positive control antibiotic.

-

DMSO (vehicle control).

Procedure:

-

Prepare Bacterial Inoculum: Culture S. aureus overnight in MHB. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each 3-FCA amide derivative in MHB. A typical concentration range would be from 256 µg/mL down to 0.5 µg/mL.

-

Controls: Include wells with:

-

Bacteria in MHB only (growth control).

-

Bacteria with DMSO (vehicle control, to ensure the solvent has no effect).

-

Bacteria with a serial dilution of the positive control antibiotic.

-

MHB only (sterility control).

-

-

Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100-200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

Modulation of Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[14] This reaction is the gateway from primary metabolism (amino acid synthesis) to the vast phenylpropanoid secondary metabolism in plants.

3-FCA as a Substrate for Non-Natural Amino Acid Synthesis

The reverse reaction catalyzed by PAL—the amination of a cinnamic acid derivative—is a powerful tool in biotechnology.[12][15] It allows for the stereoselective synthesis of L-phenylalanine and its analogs. By using 3-FCA as a substrate, researchers can enzymatically synthesize L-3-Fluorophenylalanine , a valuable non-natural amino acid used in peptide and protein engineering to probe structure and function.

Causality of Application: The enzymatic synthesis using PAL is highly attractive because it is stereospecific (producing only the L-isomer), operates under mild aqueous conditions, and avoids the use of heavy metal catalysts often required in traditional chemical synthesis.[15]

Caption: Enzymatic synthesis of L-3-Fluorophenylalanine using PAL.

3-FCA as a Potential PAL Inhibitor

Given its structural similarity to the native product (trans-cinnamic acid), 3-FCA can also act as a competitive inhibitor of PAL's forward reaction (deamination of L-phenylalanine). Studying the inhibition kinetics with fluorinated analogs provides valuable insight into the enzyme's active site and mechanism. This is particularly relevant in plant science, where modulating PAL activity can alter the flux through the phenylpropanoid pathway, impacting the production of lignin, flavonoids, and other important compounds. A specific macromolecular inhibitor of PAL has been identified in plants, highlighting the biological relevance of controlling this enzyme's activity.[16]

Applications in Materials Science

The unique chemical handles on the 3-FCA molecule—the polymerizable double bond and the reactive carboxylic acid—make it an attractive monomer for creating advanced functional polymers.[17]

-

Polyester and Polyamide Synthesis: The carboxylic acid group can readily participate in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. The rigid phenyl ring incorporated into the polymer backbone can enhance thermal stability and mechanical strength.

-

Photocrosslinkable Polymers: The cinnamate moiety is photoreactive. Upon exposure to UV light (typically ~254 nm), the double bonds can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane ring. When cinnamoyl groups are appended to a polymer backbone, this reaction can be used to crosslink the polymer chains, forming a stable network. This is the basis for many photoresists and negative-tone photolithography applications.

The incorporation of fluorine into these polymers can impart desirable properties such as increased thermal resistance, chemical inertness, and hydrophobicity, opening avenues for high-performance materials.

Future Directions and Conclusion

This compound represents a molecule of significant, yet not fully exploited, potential. While this guide has outlined its established and prospective applications, future research will likely focus on several key areas:

-

Systematic SAR Studies: A comprehensive synthesis and screening of 3-FCA amide and ester libraries are needed to establish clear structure-activity relationships for antimicrobial and anticancer activities, providing specific quantitative data.

-

Enzyme Engineering: Engineering PAL variants with enhanced activity and specificity towards 3-FCA could optimize the production of L-3-Fluorophenylalanine for broader use in protein engineering and pharmaceutical development.[15]

-

Fluorinated Polymer Development: The synthesis and characterization of novel polyesters, polyamides, and photocrosslinkable polymers derived from 3-FCA could lead to new materials with unique optical, thermal, and dielectric properties.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]